molecular formula C7H4ClNS B019369 3-Chloro-1,2-benzisothiazole CAS No. 7716-66-7

3-Chloro-1,2-benzisothiazole

Cat. No. B019369
Key on ui cas rn: 7716-66-7
M. Wt: 169.63 g/mol
InChI Key: BCPVKLRBQLRWDQ-UHFFFAOYSA-N
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Patent
US08653069B2

Procedure details

3-chloro-(1,2-benzisothiazole) (14 g, 200 mmol) and anhydrous piperazine (6.8 g, 40 mmol) are placed in an egg type flask and heated at 125° C. for 24 hours. After completion of reaction, 52 ml of an ice-water mixture is added for quenching the reaction. The mixture is further added with 3.2 g of 50% NaOH solution, stirred 5 minutes and extracted with CH2Cl2 (50 ml×3). The organic layer is washed with an ice-water mixture (50 ml×2) and saturated saline (50 ml×2), and dried over anhydrous MgSO4 to obtain 4-(1,2-benzisothiazol-3-yl)-1-piperazine.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
52 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[S:4][N:3]=1.[NH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1.[OH-].[Na+]>>[CH2:13]1[NH:14][CH2:15][CH2:16][N:11]([C:2]2[C:6]3[C:5](=[CH:10][CH:9]=[CH:8][CH:7]=3)[S:4][N:3]=2)[CH2:12]1 |f:2.3|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
ClC1=NSC2=C1C=CC=C2
Name
Quantity
6.8 g
Type
reactant
Smiles
N1CCNCC1
Step Two
Name
ice water
Quantity
52 mL
Type
reactant
Smiles
Step Three
Name
Quantity
3.2 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
stirred 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
for quenching
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (50 ml×3)
WASH
Type
WASH
Details
The organic layer is washed with an ice-water mixture (50 ml×2) and saturated saline (50 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1CN(CCN1)C2=NSC3=CC=CC=C32

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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